
Role of the D3 gene in rice tiller development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D3-2

Cat. No.: B1192574 Get Quote

An In-depth Technical Guide on the Role of the D3 Gene in Rice Tiller Development

Abstract
Plant architecture, particularly tiller number, is a critical determinant of grain yield in rice (Oryza

sativa L.). The DWARF3 (D3) gene plays a pivotal role in regulating this trait by acting as a key

component of the strigolactone (SL) signaling pathway. D3 encodes an F-box protein that forms

part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which targets transcriptional

repressors for degradation to control axillary bud outgrowth. Mutations in the D3 gene result in

a characteristic dwarf, high-tillering phenotype. Recent advancements in genome editing,

particularly CRISPR/Cas9, have enabled precise modification of the D3 gene, leading to

improved plant architecture, enhanced disease resistance, and stable grain yields. This guide

provides a comprehensive overview of the molecular function of D3, its role in the SL signaling

cascade, the phenotypic outcomes of its manipulation, and the experimental methodologies

used to elucidate its function.

Molecular Identity and Function of the D3 Gene
The D3 gene in rice encodes a leucine-rich repeat F-box protein. F-box proteins are

characterized by a conserved F-box motif of approximately 40 amino acids and function as

substrate-recognition components of SCF E3 ubiquitin ligase complexes. These complexes

mediate the ubiquitination of specific target proteins, marking them for degradation by the 26S

proteasome.

In the context of tiller development, D3 is a crucial component of the SL signaling pathway. It is

the ortholog of MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis thaliana, DAD2 in
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petunia, and RMS4 in pea, highlighting a conserved mechanism for shoot branching control

across plant species. The D3 protein acts as a bridge, facilitating the interaction between the

SL receptor and the target transcriptional repressor, thereby controlling the expression of

downstream genes that regulate tillering.

The D3-Mediated Strigolactone Signaling Pathway
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that suppress the

outgrowth of tiller buds. The signaling cascade in rice involves several key proteins: D14 (the

SL receptor), D3 (the F-box protein), and D53 (a transcriptional repressor).

The established signaling mechanism proceeds as follows:

SL Perception: The α/β hydrolase protein D14 perceives and binds to the SL hormone. This

binding event is believed to trigger a conformational change in D14.

Complex Formation: In the presence of SL, the D14 receptor interacts with the D3 F-box

protein. This interaction is essential for the recruitment of the target protein.

SCFD3 E3 Ligase Activity: The D3 protein, as part of the SCF complex, recruits the

transcriptional repressor D53.

Ubiquitination and Degradation: The SCFD3 complex ubiquitinates D53, targeting it for

degradation via the 26S proteasome.

Activation of Downstream Genes: The degradation of the D53 repressor activates the

expression of downstream genes that inhibit axillary bud growth, thus suppressing tillering.

In d3 mutants, this pathway is disrupted. The SCFD3 complex cannot form properly, leading to

the accumulation of the D53 repressor. This, in turn, blocks the SL signal, resulting in the

characteristic increased tillering phenotype.
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Strigolactone Signaling Pathway in Rice
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A diagram of the D3-mediated strigolactone signaling pathway in rice.

Quantitative Effects of D3 Gene Modification
Targeted mutation of the D3 gene, particularly through CRISPR/Cas9, has provided

quantitative insights into its role in rice development. Studies on d3 mutant lines generated in

the japonica rice cultivar DS have demonstrated significant architectural and physiological

changes compared to the wild-type (WT).
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Trait
Wild-Type (DS
Cultivar)

d3 Mutant
Lines (d3-DS)

Key Finding Citation(s)

Plant Height Normal
73%–79% of

wild-type height

D3 is a positive

regulator of plant

height.

Tiller Number Limited
Significantly

increased

D3 is a negative

regulator of

tillering.

Heading Time Normal Earlier heading
D3 influences

maturation time.

Grain Yield Normal
Comparable to

wild-type

Architectural

changes do not

negatively impact

yield.

Disease

Resistance
Susceptible

22%–38%

reduction in

lesion length

D3 negatively

regulates

resistance to

bacterial blight.

Experimental Protocols
The function of the D3 gene has been elucidated through various molecular genetics and plant

biology techniques.

CRISPR/Cas9-Mediated Gene Editing of D3
This technique is used to create targeted mutations (knockouts) in the D3 gene to study its

loss-of-function phenotype.

Methodology:

Guide RNA (gRNA) Design: A gene-specific gRNA is designed to target a unique sequence

within the D3 gene, often in an early exon to ensure a complete knockout.
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Vector Construction: The gRNA and the Cas9 nuclease gene are cloned into a binary vector

suitable for Agrobacterium-mediated transformation. The vector typically contains a

selectable marker, such as hygromycin resistance.

Rice Transformation: The vector is introduced into Agrobacterium tumefaciens, which is then

co-cultivated with embryogenic calli derived from a rice cultivar (e.g., the DS japonica line).

The Agrobacterium transfers the T-DNA containing the Cas9/gRNA cassette into the rice

genome.

Selection and Regeneration: Transformed calli are selected on a medium containing an

antibiotic (e.g., hygromycin). Surviving calli are regenerated into T₀ plantlets.

Mutant Screening and Verification: Genomic DNA is extracted from the regenerated plants.

The target region of the D3 gene is amplified by PCR and sequenced to identify mutations

(insertions, deletions) created by the CRISPR/Cas9 system.

Generation of Transgene-Free Mutants: T₁ generation plants are screened to identify

individuals that have inherited the D3 mutation but have segregated away from the Cas9

transgene, resulting in stable, non-transgenic mutant lines.
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CRISPR/Cas9 Workflow for D3 Knockout
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A workflow for creating D3 knockout rice lines using CRISPR/Cas9.

Protein-Protein Interaction Assays
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To confirm the physical interactions between D3, D14, and D53, several in vivo and in vitro

methods are employed.

Yeast Two-Hybrid (Y2H): This is a genetic method to test for direct protein interactions. The

D3 protein is fused to a DNA-binding domain (BD), and its potential partner (e.g., D14) is

fused to an activation domain (AD). If the proteins interact in the yeast nucleus, they bring

the BD and AD together, activating a reporter gene.

Co-Immunoprecipitation (Co-IP): This technique is used to verify interactions within the cell.

An antibody targeting a tagged version of the D3 protein is used to pull it out of a cell lysate.

If D14 or D53 are bound to D3, they will be pulled down as well and can be detected by

western blotting.

Bimolecular Fluorescence Complementation (BiFC): This method visualizes protein

interactions in living cells. D3 and its partner are fused to two different non-fluorescent halves

of a fluorescent protein (e.g., YFP). If the proteins interact, the two halves of YFP are brought

into proximity and reconstitute the fluorescent signal, which can be observed with a

microscope.

Disease Resistance Assay
The enhanced resistance of d3 mutants to bacterial blight is quantified using a standard

pathological assay.

Methodology:

Pathogen Culture: The bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo) is cultured

to a specific optical density.

Inoculation: At the tillering stage, the uppermost fully expanded leaves of both wild-type and

d3 mutant rice plants are inoculated with the bacterial suspension, typically using the leaf-

clipping method.

Incubation: Plants are kept in a high-humidity environment to promote disease development.

Data Collection: After a set period (e.g., 14-21 days), the length of the resulting disease

lesions on the leaves is measured.
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Analysis: The lesion lengths of the d3 mutants are compared to those of the wild-type plants

to determine the level of resistance or susceptibility. A significant reduction in lesion length

indicates enhanced resistance.

Conclusion and Future Perspectives
The D3 gene is a central negative regulator of tillering in rice, operating as an indispensable

component of the strigolactone signaling pathway. Its function as an F-box protein within an

SCF E3 ligase complex ensures the degradation of the D53 repressor, thereby controlling tiller

bud outgrowth. The pleiotropic effects of D3 mutations, which result in dwarfism, increased

tillering, and enhanced disease resistance without a yield penalty, make it a prime target for

crop improvement. The successful application of CRISPR/Cas9 to edit the D3 gene provides a

powerful strategy for developing new rice varieties with an ideal plant architecture that

balances resource use, yield stability, and resilience to biotic stress. Future research may focus

on fine-tuning D3 expression or its interactions to optimize plant architecture for different

environments and cultivation systems, contributing to global food security.

To cite this document: BenchChem. [Role of the D3 gene in rice tiller development].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192574#role-of-the-d3-gene-in-rice-tiller-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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